Apigeninidin Apigeninidin Apigeninidin is a natural 3-deoxyanthocyanidin that can be isolated from leaves of sorghum. The synthesis of apigeninidin is increased, particularly in leaves of S. bicolor, after wounding or pathogen invasion, resulting in purple coloration. Apigeninidin has antibiotic and antifungal properties. It can be used to stain collagen fibers, muscles, and red blood cells in animal tissue sections.
Apigeninidin chloride analytical standard provided with w/w absolute assay, to be used for quantitative titration.

Brand Name: Vulcanchem
CAS No.: 1151-98-0
VCID: VC21336824
InChI: InChI=1S/C15H10O4.ClH/c16-10-3-1-9(2-4-10)14-6-5-12-13(18)7-11(17)8-15(12)19-14;/h1-8H,(H2-,16,17,18);1H
SMILES:
Molecular Formula: C15H11ClO4
Molecular Weight: 290.70 g/mol

Apigeninidin

CAS No.: 1151-98-0

VCID: VC21336824

Molecular Formula: C15H11ClO4

Molecular Weight: 290.70 g/mol

* For research use only. Not for human or veterinary use.

Apigeninidin - 1151-98-0

Description

Apigeninidin is a naturally occurring flavonoid compound classified as a 3-deoxyanthocyanidin. It is primarily known for its role as a pigment, contributing to the vibrant red coloration in various plants, most notably in sorghum, where it is found in exceptionally high concentrations . The chemical formula for apigeninidin is C15H11O4+, with a molar mass of 255.24 g/mol.

Natural Sources

Apigeninidin is found in various plants, including sorghum, where it is particularly abundant. It is also present in the Patagonian plant Ephedra frustillata and in soybeans . The high concentration of apigeninidin in sorghum, especially in the leaf sheath, makes it a significant source for extraction and study .

Antiparasitic Effects

Recent studies have indicated that apigeninidin chloride can disrupt the growth of Toxoplasma gondii tachyzoites by inducing oxidative stress and mitochondrial dysfunction, leading to parasite death .

Cytotoxic Effects Against Cancer Cells

Apigeninidin-rich extracts from Sorghum bicolor have been evaluated for their cytotoxic potential against selected cancer cell lines. These extracts have shown promise in suppressing cancer cell growth and may offer protective effects against certain toxins .

Protective Effects Against Toxins

Apigeninidin-rich extracts have also been studied for their ability to mitigate the effects of aflatoxin B1 (AFB1), reducing oxidative stress and inflammation in animal models .

Comparison with Other Flavonoids

Compound NameStructure TypeUnique Features
Apigeninidin3-DeoxyanthocyanidinFlavylium cation core, hydroxyl groups at positions 5, 7, and 4'
ApigeninFlavoneContains three hydroxyl groups; lacks pyrylium core
CyanidinAnthocyanidinHydroxyl groups at different positions; common in fruits
DelphinidinAnthocyanidinAdditional hydroxyl groups; found in berries
PelargonidinAnthocyanidinLacks hydroxyl group at position 3; contributes to orange-red colors
CAS No. 1151-98-0
Product Name Apigeninidin
Molecular Formula C15H11ClO4
Molecular Weight 290.70 g/mol
IUPAC Name 2-(4-hydroxyphenyl)chromenylium-5,7-diol;chloride
Standard InChI InChI=1S/C15H10O4.ClH/c16-10-3-1-9(2-4-10)14-6-5-12-13(18)7-11(17)8-15(12)19-14;/h1-8H,(H2-,16,17,18);1H
Standard InChIKey GYQDOAKHUGURPD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O.[Cl-]
Synonyms 5,7-dihydroxy-2-(4-hydroxyphenyl)chromenium chloride
apigeninidin
PubChem Compound 159360
Last Modified Aug 15 2023

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